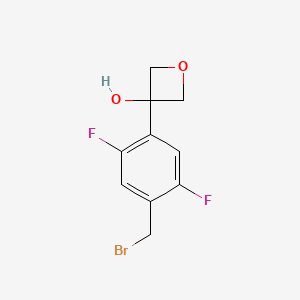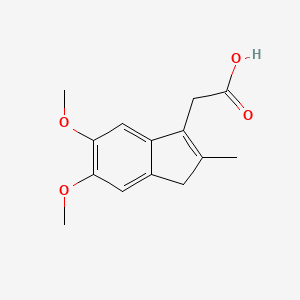
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid is a chemical compound belonging to the class of indanone derivatives. Indanone derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid typically involves the reaction of 5,6-dimethoxy-2-methyl-1H-inden-3-one with appropriate reagents under controlled conditions. One common method involves the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone react with various nucleophiles . The reaction conditions often include the use of solvents like ethanol and catalysts such as iodine under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as piperidine and imidazole . Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted indanone derivatives, which can be further utilized in pharmaceutical and industrial applications .
Applications De Recherche Scientifique
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indanone derivatives are known to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid include:
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one
- Donepezil hydrochloride
Uniqueness
What sets this compound apart is its specific structural features and the resulting biological activities. Its unique combination of methoxy and methyl groups on the indanone ring contributes to its distinct chemical reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-(5,6-dimethoxy-2-methyl-3H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C14H16O4/c1-8-4-9-5-12(17-2)13(18-3)6-11(9)10(8)7-14(15)16/h5-6H,4,7H2,1-3H3,(H,15,16) |
Clé InChI |
WOXBLZXGWKPSRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC(=C(C=C2C1)OC)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12987452.png)

![3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987458.png)
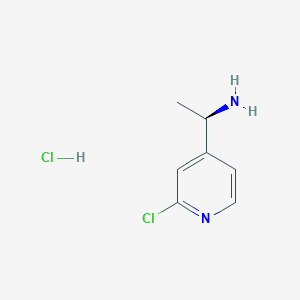
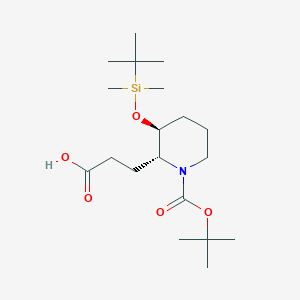
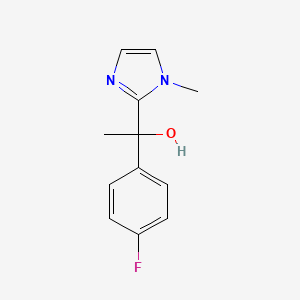
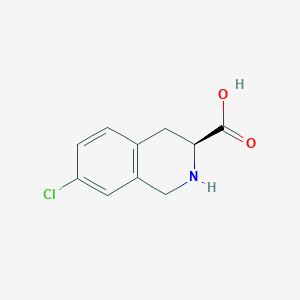
![Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B12987486.png)
![Methyl bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12987487.png)
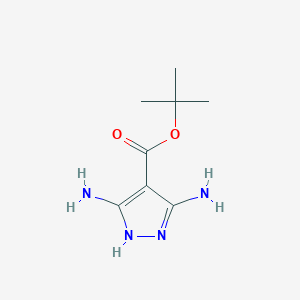
![N,N'-[(2R,2'R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B12987495.png)

